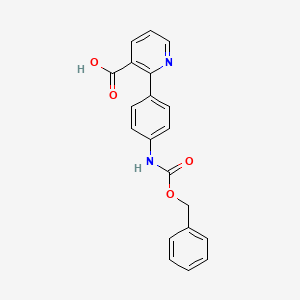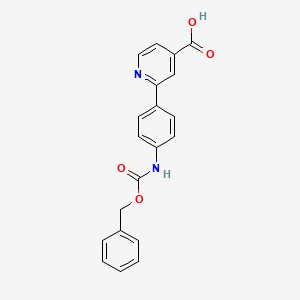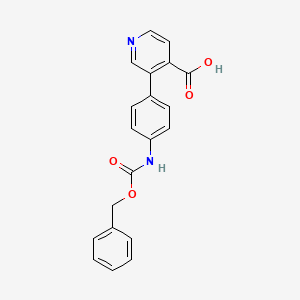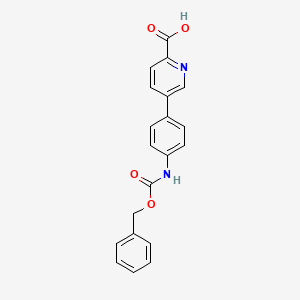
2-(4-Cbz-Aminopheny)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cbz-Aminopheny)nicotinic acid, 95% is an organic compound belonging to the class of nitriles and amides. It is a derivative of nicotinic acid, a compound derived from niacin. 2-(4-Cbz-Aminopheny)nicotinic acid, 95% has a variety of applications in scientific research and has been used as a tool in studying a wide range of biological processes.
Applications De Recherche Scientifique
2-(4-Cbz-Aminopheny)nicotinic acid, 95% has been used as a tool to study a wide range of biological processes. It has been used in studies of the metabolism of fatty acids, amino acids, and carbohydrates as well as in studies of the structure and function of proteins. It has also been used to study the regulation of gene expression and to study the mechanism of action of various drugs.
Mécanisme D'action
2-(4-Cbz-Aminopheny)nicotinic acid, 95% is an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme involved in the biosynthesis of fatty acids and is involved in the regulation of fatty acid metabolism. Inhibition of ACC by 2-(4-Cbz-Aminopheny)nicotinic acid, 95% leads to decreased fatty acid synthesis and increased fatty acid oxidation.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. Inhibition of ACC by 2-(4-Cbz-Aminopheny)nicotinic acid, 95% has been shown to lead to decreased fatty acid synthesis and increased fatty acid oxidation. This can lead to decreased levels of triglycerides and cholesterol in the blood, which can have beneficial effects on cardiovascular health. Additionally, inhibition of ACC by 2-(4-Cbz-Aminopheny)nicotinic acid, 95% has been shown to lead to increased insulin sensitivity, which can be beneficial in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Cbz-Aminopheny)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a highly potent inhibitor of ACC and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and can be toxic if not handled properly.
Orientations Futures
2-(4-Cbz-Aminopheny)nicotinic acid, 95% has a variety of potential future applications. It could be used to further study the mechanism of action of various drugs and to develop more effective treatments for diseases such as type 2 diabetes and cardiovascular disease. Additionally, it could be used to study the regulation of gene expression and the structure and function of proteins. It could also be used to study the metabolism of fatty acids, amino acids, and carbohydrates. Finally, it could be used to develop new compounds with similar properties for use in laboratory experiments.
Méthodes De Synthèse
2-(4-Cbz-Aminopheny)nicotinic acid, 95% can be synthesized from nicotinic acid by reacting it with 4-chlorobenzyl bromide in the presence of a base. This reaction is known as a Mitsunobu reaction and yields 2-(4-Cbz-Aminopheny)nicotinic acid, 95% as the desired product.
Propriétés
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-7-4-12-21-18(17)15-8-10-16(11-9-15)22-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAVXYENRXLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)



![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)